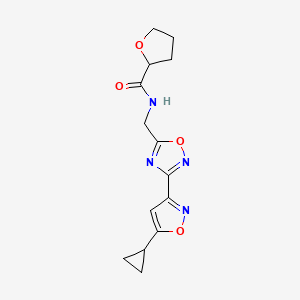

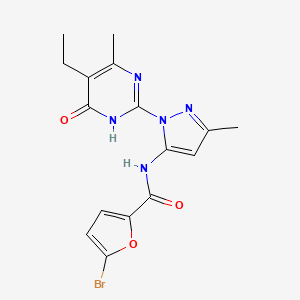

![molecular formula C15H13Br2NOS2 B2553753 1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime CAS No. 400082-26-0](/img/structure/B2553753.png)

1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime" is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that could be relevant to understanding the chemistry of similar organosulfur compounds. For instance, the oxidation of chalcogenides and the use of sulfones in heterocyclization with primary amines are discussed, which could provide insights into the reactivity and potential transformations of "this compound" under similar conditions .

Synthesis Analysis

The synthesis of related compounds involves the use of halogenated precursors and nucleophilic substitution reactions. For example, the oxidation of E,E-bis(3-bromo-1-chloro-1-propen-2-yl) sulfide and selenide leads to the formation of sulfoxides, selenoxides, and sulfones . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of "this compound" is not provided, the structure of related compounds can be determined using techniques such as X-ray crystallography. For instance, the X-ray structure of a platinum complex derived from a bis(oxazolinyl)phenyl compound was reported, which could serve as a model for predicting the structure of "this compound" . Additionally, the stereochemistry and symmetry of sulfoxides derived from bis-(1-chloro-3-phenoxy-prop-2-yl)-sulfanes were examined, which could be relevant for understanding the stereochemical aspects of "this compound" .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to "this compound" can be inferred from the reactions described in the papers. For example, the reaction of sulfones with primary amines in the presence of carbonates leads to heterocyclization and alcoholysis of chloromethylidene groups . Nucleophilic displacement reactions with various nucleophiles, including sulfur nucleophiles, have been explored for bis-(1-chloro-3-phenoxy-prop-2-yl)-sulfanes, indicating a potential pathway for functionalizing "this compound" .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be speculated based on the properties of structurally related compounds. The tendency for β-elimination, regiochemistry, and diastereomer separation observed in bis-(1-chloro-3-phenoxy-prop-2-yl)-sulfanes suggests that "this compound" may exhibit similar behavior under certain conditions . The solubility, stability, and reactivity of the compound could also be influenced by the presence of the bromophenyl groups and the oxime functionality.

科学的研究の応用

Metal-Organic Frameworks

Compounds with sulfanyl substituents have been utilized in the construction of metal-organic systems. Specifically, flexible dicarboxylate ligands, resembling the sulfanyl substituent in structure, were used to assemble metal-organic complexes with copper ions. These complexes exhibited unique molecular structures and demonstrated the potential of such ligands in creating intricate metal-organic frameworks (Dai et al., 2009).

Crystal Structure Analysis

Studies involving bis(dimethylstibanyl)oxane and sulfane have contributed to the understanding of molecular structures in solid states. This research provides valuable insights into the conformation and arrangement of molecules, which can be crucial for the synthesis and application of complex organic compounds (Breunig et al., 2000).

Catalyst Development for Carbon-Carbon Bond Formation

Sulfanyl-substituted compounds have been synthesized and applied as catalysts for carbon-carbon bond formation. This indicates the potential of such compounds in facilitating significant chemical reactions, which are fundamental in various synthetic processes (Fossey & Richards, 2004).

Synthesis of Novel Ring Structures

Compounds with sulfanyl substituents have been used in the synthesis of novel ring structures, demonstrating their versatility in creating complex molecular architectures. This has potential applications in drug development and material science (Kimbaris et al., 2004).

特性

IUPAC Name |

N-[1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Br2NOS2/c16-11-1-5-14(6-2-11)20-9-13(18-19)10-21-15-7-3-12(17)4-8-15/h1-8,19H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIYWEIIRXVOII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC(=NO)CSC2=CC=C(C=C2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Br2NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

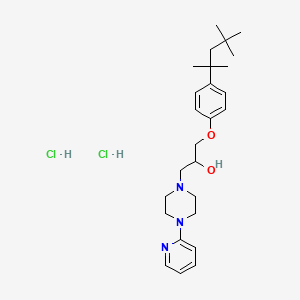

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2553672.png)

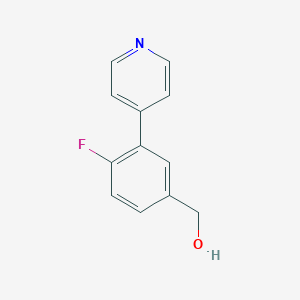

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one](/img/structure/B2553681.png)

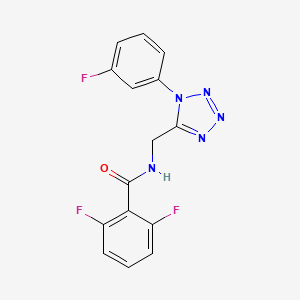

![1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2553682.png)

![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2553683.png)

![2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2553687.png)

![Dimethyl 5-[(chloroacetyl)amino]isophthalate](/img/structure/B2553691.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea](/img/structure/B2553692.png)